Tubulin inhibitor 20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tubulin inhibitor 20 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. Tubulin inhibitors, such as this compound, disrupt microtubule dynamics, making them valuable in cancer therapy by preventing the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin inhibitor 20 involves multiple steps, including ligand-based pharmacophore modeling and molecular docking studies. The process begins with the identification of chemical features responsible for inhibiting tubulin polymerization. The best model is chosen to screen databases for potential lead compounds, which are then subjected to molecular docking studies and biological evaluation in vitro .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Tubulin inhibitor 20 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include thiophosgene, desulfurating agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include various analogs of this compound, each with unique properties and potential therapeutic applications. These analogs are tested for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Scientific Research Applications

Tubulin inhibitor 20 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the dynamics of microtubule polymerization and depolymerization . In biology, it helps researchers understand the role of microtubules in cellular processes such as mitosis and intracellular transport . In medicine, this compound is a promising candidate for cancer therapy, as it can induce apoptosis in cancer cells by disrupting microtubule dynamics .

Mechanism of Action

Tubulin inhibitor 20 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells . The compound acts as a molecular plug, sterically inhibiting the conformational switch in the α-tubulin subunit and sequestering tubulin dimers into assembly-incompetent oligomers .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Tubulin inhibitor 20 include colchicine, paclitaxel, vinblastine, and vincristine . These compounds also target tubulin and disrupt microtubule dynamics, making them valuable in cancer therapy .

Uniqueness: What sets this compound apart from other tubulin inhibitors is its unique binding mechanism and high specificity for the colchicine binding site . This specificity allows for more effective disruption of microtubule dynamics with potentially fewer side effects compared to other tubulin inhibitors .

Properties

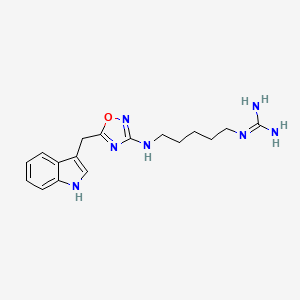

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

(2E)-2-benzylidene-4,5,6-trimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C19H18O4/c1-21-16-11-14-15(18(22-2)19(16)23-3)10-13(17(14)20)9-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3/b13-9+ |

InChI Key |

DTXWZXBYITUUST-UKTHLTGXSA-N |

Isomeric SMILES |

COC1=C(C(=C2C/C(=C\C3=CC=CC=C3)/C(=O)C2=C1)OC)OC |

Canonical SMILES |

COC1=C(C(=C2CC(=CC3=CC=CC=C3)C(=O)C2=C1)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)

![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)